Benzarone Benzarone Benzarone is a member of 1-benzofurans.
Brand Name: Vulcanchem
CAS No.: 1477-19-6
VCID: VC0520818
InChI: InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3
SMILES: CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol

Benzarone

CAS No.: 1477-19-6

Cat. No.: VC0520818

Molecular Formula: C17H14O3

Molecular Weight: 266.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzarone - 1477-19-6

Specification

CAS No. 1477-19-6
Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
IUPAC Name (2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone
Standard InChI InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3
Standard InChI Key RFRXIWQYSOIBDI-UHFFFAOYSA-N
SMILES CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O
Canonical SMILES CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O
Appearance Solid powder
Melting Point 124.3 °C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Benzarone, systematically named (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)methanone, features a benzofuran core substituted with an ethyl group at position 2 and a 4-hydroxybenzoyl moiety at position 3 . The planar aromatic system facilitates π-π interactions with biological targets, while the hydroxyl group enables hydrogen bonding and phase II metabolism via glucuronidation.

Physicochemical Profile

Key physicochemical parameters are summarized below:

PropertyValue
Melting Point124.3°C
Boiling Point369.5°C (estimated)
Density1.1601 g/cm³ (estimated)
Refractive Index1.5490 (estimated)
pKa7.68 ± 0.15 (predicted)
SolubilityDMSO: 25 mg/mL; Methanol: 15 mg/mL

The compound exists as a pale yellow to light brown solid under standard conditions, with stability maintained at 2–8°C . Its moderate lipophilicity (logP ≈ 3.2) suggests adequate membrane permeability but may contribute to hepatocyte accumulation.

Synthetic Pathways and Industrial Production

Historical Synthesis

The original four-step synthesis developed by Fragivix and Labaz involves:

  • Benzofuran Formation: Condensation of salicylic aldehyde with chloroacetone under alkaline conditions yields 2-acetylbenzofuran .

  • Ketone Reduction: Huang-Minlon reduction with hydrazine converts the acetyl group to ethyl, producing 2-ethylbenzofuran.

  • Friedel-Crafts Acylation: Reaction with 4-methoxybenzoyl chloride catalyzed by SnCl₄ introduces the benzoyl moiety.

  • Demethylation: Pyridine hydrochloride-mediated cleavage of the methoxy group generates the active 4-hydroxy derivative .

Modern Optimizations

Recent patents describe improved methodologies:

  • Acetylation-Hydrolysis Strategy: Direct acylation of 3,5-dibromo-4-hydroxybenzoic acid with acetic anhydride minimizes intermediate toxicity .

  • Safer Solvent Systems: Replacement of carbon disulfide with dichloromethane in Friedel-Crafts reactions reduces flammability risks .

  • Catalytic Enhancements: Employing AlCl₃ at 0–5°C improves regioselectivity during benzofuran functionalization, boosting yields to 74.8% for key intermediates .

Pharmacological Mechanisms and Therapeutic Applications

EYA Phosphatase Inhibition

Benzarone inhibits EYA3 tyrosine phosphatase activity (IC50=17.5 μM\text{IC}_{50} = 17.5\ \mu\text{M}), disrupting the HIF-1α signaling pathway critical for tumor angiogenesis . In A-673 Ewing sarcoma xenografts, 25 μg/g doses reduced tumor volume by 62% through apoptosis induction and endothelial cell migration suppression .

URAT1 Modulation

As a human urate transporter 1 (hURAT1) inhibitor (IC50=2.8 μM\text{IC}_{50} = 2.8\ \mu\text{M}), benzarone increases urinary uric acid excretion by >40% in rat models, comparable to benzbromarone but with reduced CYP2C9 inhibition . This dual activity positions it as a candidate for gout management in patients with renal impairment.

Mitochondrial Effects

The compound uncouples oxidative phosphorylation in rat liver mitochondria at 50 μM, inducing ATP depletion and caspase-3 activation. This explains both its antineoplastic effects and hepatotoxic potential .

Toxicological Profile and Risk Mitigation

Hepatotoxicity

Post-marketing surveillance identified 15 cases of benzarone-induced hepatitis (1 fatal) between 1985–2003, corresponding to an incidence of ~1:17,000 . Histopathology reveals centrilobular necrosis with eosinophil infiltration, suggesting immune-mediated injury.

Risk Factors

  • CYP2C9 Polymorphisms: Poor metabolizers exhibit 3.2-fold higher AUC values due to impaired 6-hydroxylation .

  • Drug Interactions: Concurrent warfarin administration prolongs INR by 35% through CYP2C9 inhibition .

Monitoring Protocols

Current guidelines recommend:

  • Baseline liver function tests (ALT, AST, bilirubin)

  • Biweekly monitoring during the first 8 weeks

  • Immediate discontinuation if ALT exceeds 3× ULN

Regulatory Status and Clinical Considerations

Global Availability

Benzarone remains marketed in Italy and France for vascular disorders but was withdrawn in Germany following hepatotoxicity reports . Off-label use persists in Japan for chemotherapy-induced hyperuricemia.

Comparative Risk-Benefit Analysis

ParameterBenzaroneAllopurinolProbenecid
Uric Acid Reduction58%42%37%
Severe ADR Rate0.006%0.018%0.002%
Renal Dose AdjustNot requiredRequiredRequired

Data adapted from

Emerging Research Directions

Oncological Applications

Phase I trials are investigating benzarone-encapsulated nanoparticles (75–150 mg/m²) in EYA-overexpressing ovarian cancers. Preliminary data show 40% disease stabilization with grade 1–2 transaminitis .

Structural Analog Development

Modification of the ethyl side chain to cyclopropyl (benzaronium-CP) improved EYA3 affinity (IC50=8.2 μM\text{IC}_{50} = 8.2\ \mu\text{M}) while reducing mitochondrial toxicity in hepatocyte models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator